molecular formula C11H7ClFNS B8361121 2-Chloro-5-[(2-fluorophenyl)thio]pyridine

2-Chloro-5-[(2-fluorophenyl)thio]pyridine

Cat. No. B8361121
M. Wt: 239.70 g/mol
InChI Key: QIVUVEDOWKWGPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07217740B2

Procedure details

The product from Step 1 (2.0 g, 8.3 mmol) and OXONE® (7.7 g, 12.5 mmol) were stirred in methanol (50 mL) at room temperature for 6 days. Saturated sodium bicarbonate was added and the suspension stirred for 15 minutes before diluting with water and extracting into ethyl acetate (×2). The combined organic extracts were washed with brine, dried over MgSO4 and concentrated in vacuo while loading onto silica. Dry flash column chromatography using 10–30% ethyl acetate/isohexane gave 2-chloro-5-[(2-fluorophenyl)sulfonyl]pyridine as a white solid (1.95 g, 86%). δH (500 MHz, d6 DMSO): 7.45–7.56 (2H, m), 7.81–7.88 (2H, m), 8.10 (1H, td, J=1.6, 7.6 Hz), 8.37–8.41 (1H, m), 8.98 (1H, d, J=2.6 Hz); m/z (ES+) 272, 274 [MH+].
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])=[CH:4][N:3]=1.[OH:16]OS([O-])=O.[K+].C(=O)(O)[O-].[Na+].[OH2:27]>CO>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([S:8]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][C:10]=2[F:15])(=[O:16])=[O:27])=[CH:4][N:3]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)SC1=C(C=CC=C1)F
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OOS(=O)[O-].[K+]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the suspension stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracting into ethyl acetate (×2)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Dry flash column chromatography

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC1=NC=C(C=C1)S(=O)(=O)C1=C(C=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.